molecular formula C10H11FN2O2 B8164301 (2-Fluoropyridin-3-yl)(morpholino)methanone

(2-Fluoropyridin-3-yl)(morpholino)methanone

Cat. No.: B8164301
M. Wt: 210.20 g/mol
InChI Key: RAHBRBZZMPEJCC-UHFFFAOYSA-N
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Description

(2-Fluoropyridin-3-yl)(morpholino)methanone: is an organic compound that features a fluorinated pyridine ring and a morpholine moiety connected via a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoropyridin-3-yl)(morpholino)methanone typically involves the reaction of 2-fluoropyridine with morpholine in the presence of a suitable catalyst. One common method includes the use of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at a controlled temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The fluorine atom in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to yield reduced forms.

    Cyclization Reactions: The presence of the morpholine ring allows for potential cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced compounds.

Scientific Research Applications

Chemistry: (2-Fluoropyridin-3-yl)(morpholino)methanone is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for the development of drugs with specific biological activities .

Industry: The compound’s properties make it suitable for use in the development of advanced materials, including polymers and coatings. Its incorporation into material science applications can enhance the performance and functionality of the resulting products .

Mechanism of Action

The mechanism by which (2-Fluoropyridin-3-yl)(morpholino)methanone exerts its effects involves its interaction with specific molecular targets. The fluorinated pyridine ring and morpholine moiety can engage in various binding interactions with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • (2-Fluoro-5-methylpyridin-3-yl)(morpholino)methanone
  • Morpholino-thieno[2,3-c][2,7]naphthyridines
  • Morpholine linked indole-1,2,3-triazole hybrids

Uniqueness: (2-Fluoropyridin-3-yl)(morpholino)methanone is unique due to the presence of both a fluorinated pyridine ring and a morpholine moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in both synthetic and biological contexts .

Properties

IUPAC Name

(2-fluoropyridin-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c11-9-8(2-1-3-12-9)10(14)13-4-6-15-7-5-13/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHBRBZZMPEJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(N=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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